The Architecture of Stability: A Technical Guide to 4-Octen-4-ylboronic Acid Diethanolamine Ester
The Architecture of Stability: A Technical Guide to 4-Octen-4-ylboronic Acid Diethanolamine Ester
Introduction & Core Concept
In the landscape of late-stage functionalization and complex organic synthesis, the introduction of alkenyl moieties—such as the 4-octenyl group—presents a persistent challenge. Free alkenylboronic acids are notoriously unstable; they are highly susceptible to atmospheric oxidation, spontaneous protodeboronation, and polymerization.
To circumvent these degradation pathways, researchers utilize 4-Octen-4-ylboronic acid diethanolamine ester (CAS 608534-40-3). By masking the reactive boronic acid as a diethanolamine (DEA) ester (often referred to in the literature as a DABO boronate or dioxazaborocane), the compound is transformed into a highly crystalline, bench-stable reagent[1]. This whitepaper explores the structural causality behind this stability, details self-validating synthetic protocols, and provides a mechanistic workflow for its application in Suzuki-Miyaura cross-couplings.
Structural Chemistry & Mechanistic Stability
The remarkable stability of 4-octen-4-ylboronic acid diethanolamine ester is rooted in fundamental molecular orbital theory. Trivalent free boronic acids are
When complexed with diethanolamine, the two hydroxyl groups of the DEA ligand form covalent ester bonds with the boron center. Concurrently, the secondary amine nitrogen donates its lone pair of electrons into the empty
Causality of Stability:
-
Electronic Saturation: The dative bond forces the boron atom to rehybridize from a planar
geometry to a tetrahedral geometry, effectively filling the vulnerable -orbital and neutralizing its electrophilicity[2]. -
Lattice Energy Optimization: In the solid state, the secondary amine (
) engages in strong intermolecular hydrogen bonding with the oxygen atoms of adjacent molecules. This hydrogen-bonding network accounts for nearly 45% of the total lattice energy, driving the exceptional crystallinity and shelf-life of the reagent[3].
Fig 1: Mechanism of N→B dative bond formation and resulting sp3 stability.
Physicochemical Properties
The following table summarizes the core quantitative data for the DEA ester, highlighting the physical characteristics that make it preferable to its free acid counterpart[4].
| Property | Value |
| Chemical Name | 4-Octen-4-ylboronic acid diethanolamine ester |
| CAS Number | 608534-40-3 |
| Molecular Formula | C₁₂H₂₄BNO₂ |
| Molecular Weight | 225.14 g/mol |
| Melting Point | 160°C to 167°C |
| Hybridization (Boron) | |
| Storage Conditions | Ambient temperature (air-stable) |
Synthesis and Isolation Protocol
The synthesis of the DEA ester from the free boronic acid (or pinacol ester) is highly scalable. The protocol below is designed as a self-validating system, ensuring high purity through controlled crystallization[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 molar equivalent of crude 4-octen-4-ylboronic acid in 2-Methyltetrahydrofuran (2-MeTHF) at a concentration of 10 L/mol.
-
Reagent Preparation: Prepare a solution of diethanolamine (1.05 equiv) in isopropanol (IPA) (1 L/mol).
-
Causality: IPA acts as an anti-solvent for the final product. Using a slight excess of DEA ensures complete conversion of the boron species without complicating downstream isolation.
-
-
Controlled Addition: Add the DEA/IPA solution dropwise to the boronic acid solution over 10–15 minutes under vigorous stirring at 20°C.
-
Causality: Rapid addition causes supersaturation, leading to the product "oiling out" as an amorphous mass. Dropwise addition controls nucleation, ensuring the formation of high-purity crystalline domains[3].
-
-
Crystallization & In-Process Control: Stir the mixture for 2 hours.
-
Self-Validation: Sample the mother liquor and analyze via
NMR. A complete shift from the broad signal ( boron) to a sharp signal ( boron) confirms 100% conversion.
-
-
Isolation: Filter the resulting white crystalline solid, wash with cold IPA, and dry under vacuum at 40°C.
Application in Suzuki-Miyaura Cross-Coupling
DABO boronates act as "masked" coupling agents. They are completely inert under strictly anhydrous, neutral conditions. However, in the presence of aqueous base, the DEA ester rapidly hydrolyzes in situ, releasing the reactive free 4-octenylboronic acid precisely when the active
Interestingly, the liberated diethanolamine does not interfere with the reaction; rather, it acts as an internal scavenger. It coordinates with palladium species, increasing the solubility of the catalyst and preventing the premature precipitation of inactive palladium black[3].
Fig 2: Suzuki-Miyaura cross-coupling workflow utilizing in situ DABO hydrolysis.
Step-by-Step Coupling Protocol:
-
System Setup: To an oven-dried Schlenk flask, add the target aryl halide (1.0 equiv), 4-octen-4-ylboronic acid diethanolamine ester (1.2 equiv),
(0.05 equiv), and (3.0 equiv). -
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of THF/H₂O (4:1 v/v).
-
Causality: The inclusion of water is strictly mandatory. Without water, the
hybridized DEA ester cannot hydrolyze into the reactive species, and transmetalation will fail[1].
-
-
Reaction: Heat the mixture to 70°C for 12 hours under vigorous stirring.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Self-Validation: The highly polar diethanolamine byproduct partitions entirely into the aqueous layer, allowing the organic phase to be concentrated and directly purified via flash chromatography without amine contamination.
-
Conclusion
The conversion of 4-octenylboronic acid into its diethanolamine ester represents a triumph of applied molecular orbital theory. By leveraging a transannular
References
-
Fisher Scientific. Éster de dietanolamina de ácido 4-octen-4-ilborónico, 97 %. 4
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. 5
-
Kukułka, M., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. 2
-
AstraZeneca / ACS Publications (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. 3
-
ResearchGate (2025). Dioxazaborocanes: Old Adducts, New Tricks. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Éster de dietanolamina de ácido 4-octen-4-ilborónico, 97 %, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. application.wiley-vch.de [application.wiley-vch.de]
